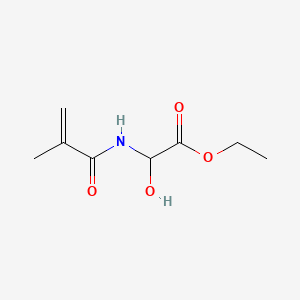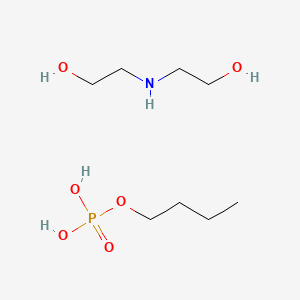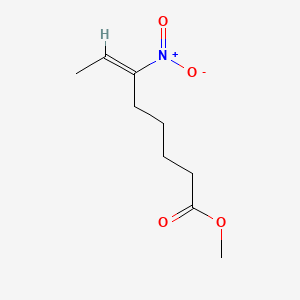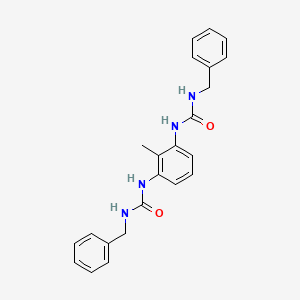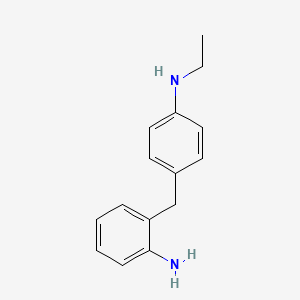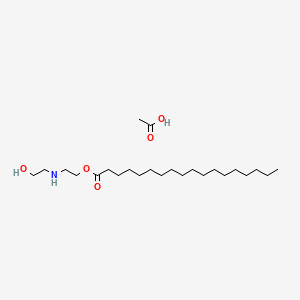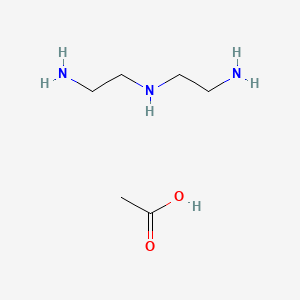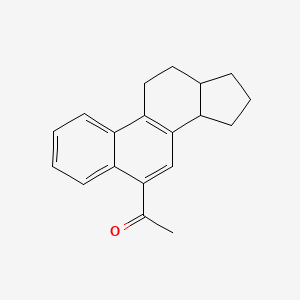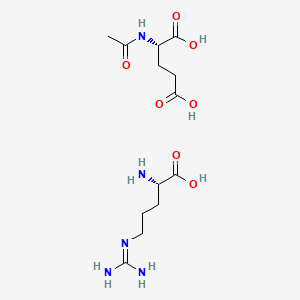
Einecs 240-144-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its applications in various scientific fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-p-toluic acid typically involves the nitration of p-toluic acid. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid. The nitration process introduces nitro groups at the 3 and 5 positions of the p-toluic acid molecule. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to ensure the desired substitution pattern .
Industrial Production Methods
In an industrial setting, the production of 3,5-Dinitro-p-toluic acid follows a similar nitration process but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The product is then purified through recrystallization or other suitable methods to achieve the required purity for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dinitro-p-toluic acid undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or water, mild heating.
Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature.
Major Products Formed
Reduction: 3,5-Diamino-p-toluic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3,5-Dinitrobenzoic acid.
Aplicaciones Científicas De Investigación
3,5-Dinitro-p-toluic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving nitro compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of 3,5-Dinitro-p-toluic acid involves its interaction with various molecular targets. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting the compound’s effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrotoluene: Another nitro-substituted toluene derivative with similar chemical properties but different substitution pattern.
3,5-Dinitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a methyl group.
4-Nitrotoluene: A mono-nitro derivative of toluene with different reactivity and applications.
Uniqueness
3,5-Dinitro-p-toluic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it particularly useful in certain synthetic applications and research studies where other similar compounds may not be as effective.
Propiedades
Número CAS |
16011-06-6 |
|---|---|
Fórmula molecular |
C13H25N5O7 |
Peso molecular |
363.37 g/mol |
Nombre IUPAC |
(2S)-2-acetamidopentanedioic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C7H11NO5.C6H14N4O2/c1-4(9)8-5(7(12)13)2-3-6(10)11;7-4(5(11)12)2-1-3-10-6(8)9/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t5-;4-/m00/s1 |
Clave InChI |
WWZFXQGHJJRTGM-VDQHJUMDSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CCC(=O)O)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
SMILES canónico |
CC(=O)NC(CCC(=O)O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Números CAS relacionados |
39064-34-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



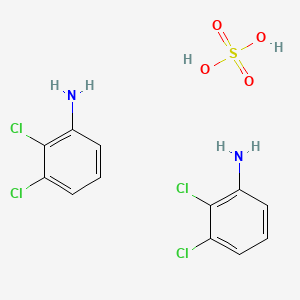

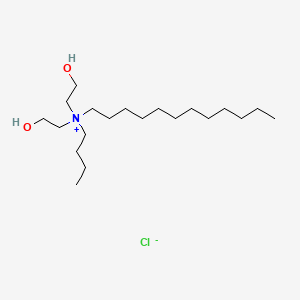
![barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate](/img/structure/B12668076.png)
